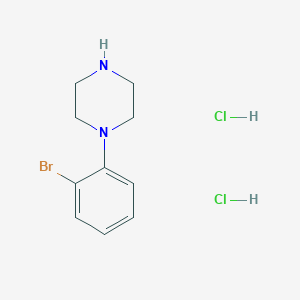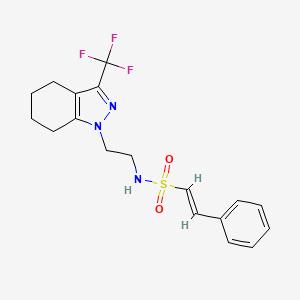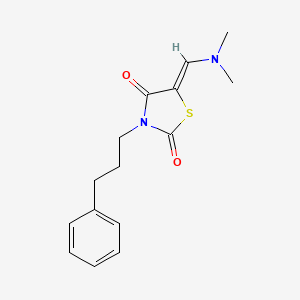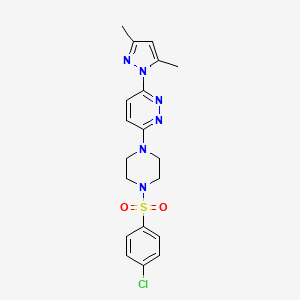
1-(2,5-Difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole, also known as DFDMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of triazole sulfonamides and has been studied extensively for its potential use in various applications, including medicinal chemistry, biochemistry, and materials science.
科学的研究の応用
Fluorescent Molecular Probes
The compound 1-(2,5-Difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole belongs to a class of molecules with potential applications as fluorescent molecular probes. These probes are designed for ultrasensitive detection in biological research, benefiting from their strong solvent-dependent fluorescence, high quantum yields, and large Stokes shifts. This makes them suitable for studying various biological events and processes, leveraging the "push-pull" electron transfer system for intramolecular charge transfer fluorescence (Diwu et al., 1997).
Antifungal Activities
Another application area is in the development of antifungal agents. Compounds with a difluoro(substituted sulfonyl)methyl moiety have been shown to exhibit potent antifungal activities against various pathogens, including C. albicans and A. fumigatus. These compounds have demonstrated effectiveness in both in vitro and in vivo settings, offering a promising avenue for new antifungal therapies (Eto et al., 2001).
Corrosion Inhibition
The triazole derivatives also find application as corrosion inhibitors, particularly for protecting mild steel in acidic media. The compounds' efficiency as inhibitors is attributed to their ability to form a protective layer on the metal surface, significantly reducing corrosion rates. This protective effect is highly dependent on the molecular structure and the environment, with studies showing varying efficiencies across different acidic conditions (Lagrenée et al., 2002).
Proton Exchange Membranes
In the field of energy, sulfonated polytriazoles derived from similar molecular frameworks have been explored for their potential as proton exchange membranes (PEMs) in fuel cell applications. These materials exhibit high thermal and oxidative stability, low swelling, and excellent proton conductivity, making them suitable candidates for fuel cell membranes. The research into these materials is driven by the need for efficient, durable, and cost-effective alternatives to current PEM technologies (Singh et al., 2016).
特性
IUPAC Name |
1-(2,5-difluorophenyl)-4-(3,4-dimethylphenyl)sulfonyl-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S/c1-10-4-6-14(8-11(10)2)25(23,24)17-12(3)22(21-20-17)16-9-13(18)5-7-15(16)19/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKJCPNHIGAXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Methyl-(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2971758.png)
![8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971759.png)



![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2971764.png)
![2-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2971766.png)


![2-(isobutylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2971772.png)
